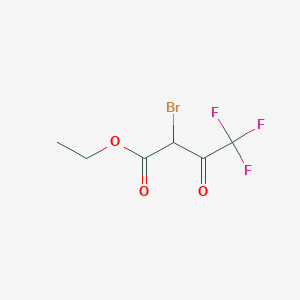

2-Bromo-4,4,4-trifluoro-3-oxobutanoato de etilo

Descripción general

Descripción

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is particularly useful for introducing a trifluoromethyl group into a molecular structure, which can significantly alter the physical and chemical properties of the resulting compounds .

Synthesis Analysis

The synthesis of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and related compounds often involves Knoevenagel condensation reactions, which are typically catalyzed by a base such as NEt3 or piperidine in the presence of trifluoroacetic acid . These reactions are performed under reflux conditions with various aldehydes to yield the desired products. Additionally, the compound can be transformed into a trifluoro glycidic ester, which is a valuable building block for further synthesis .

Molecular Structure Analysis

The molecular structure of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and its derivatives has been elucidated using spectral methods, including NMR and mass spectrometry, as well as X-ray diffraction analysis . These studies have confirmed the geometries of the synthesized compounds and have shown that they often adopt a Z conformation about the C=C double bond.

Chemical Reactions Analysis

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including those with arylidenemalononitriles, which lead to the formation of different products depending on the substrates and reaction solvents used . Reactions with diethyl malonate, methyl cyanoacetate, and malononitrile have also been reported, yielding a variety of functionalized compounds . The versatility of this compound is further demonstrated by its ability to react with organometallic compounds, azides, and undergo Payne rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. The presence of the bromo substituent also allows for further functionalization through nucleophilic substitution reactions . The antimicrobial and antioxidant activities of some derivatives have been evaluated, indicating potential applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Intermediario farmacéutico

“2-Bromo-4,4,4-trifluoro-3-oxobutanoato de etilo” se utiliza como intermedio farmacéutico . Esto significa que se utiliza en la síntesis de varios compuestos farmacéuticos. Las propiedades únicas de este compuesto lo hacen valioso en la creación de una amplia gama de productos medicinales.

Síntesis de trifluorometilpiridinas

Este compuesto juega un papel clave en la síntesis de trifluorometilpiridinas . Las trifluorometilpiridinas son un motivo estructural clave en los ingredientes agroquímicos y farmacéuticos activos. Se utilizan en la protección de los cultivos contra las plagas y también encuentran aplicaciones en las industrias farmacéutica y veterinaria .

Aplicaciones agroquímicas

El principal uso de los derivados de trifluorometilpiridina (TFMP), que se pueden sintetizar utilizando “this compound”, es en la protección de los cultivos contra las plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .

Mecanismo De Acción

Target of Action

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound with a molecular formula of C6H6BrF3O3 Similar compounds, such as ethyl 4,4-difluoro-3-oxobutanoate, have been used in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived gaba-t antagonists .

Mode of Action

It’s known that the compound contains an active methylene group, which can form a stable carbon anion . This property could potentially allow it to participate in various chemical reactions.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of pharmaceuticals that affect potassium channels and gaba-t antagonists , suggesting that it may have an impact on related biochemical pathways.

Pharmacokinetics

Its molecular weight of263.01 and its solubility in organic solvents could potentially influence its bioavailability.

Result of Action

It’s known that the compound can participate in various chemical reactions due to its active methylene group .

Action Environment

The action of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can be influenced by environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.

Propiedades

IUPAC Name |

ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTZICBXLSNOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382037 | |

| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4544-43-8 | |

| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

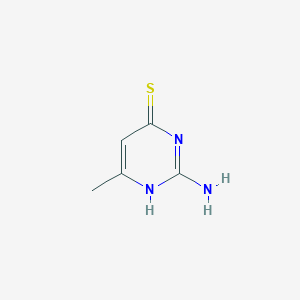

Q1: How does ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate react with thiourea to form trifluoromethylthiazoles?

A1: Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate reacts with thiourea under mild conditions to yield both the desired thiazole-5-carboxylate (ethyl 2-(4-hydroxy-5-(trifluoromethyl)thiazol-2-yl)acetate) and the intermediate 4-hydroxythiazoline []. This suggests a reaction mechanism where the thiourea initially attacks the electrophilic carbonyl carbon of the ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, followed by cyclization and dehydration steps to form the final thiazole ring. The formation of both products indicates that the reaction conditions can influence the equilibrium between the thiazole and its 4-hydroxythiazoline precursor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)